molecular formula C4H9NO2 B1605734 2-Methyl-1-nitropropane CAS No. 625-74-1

2-Methyl-1-nitropropane

Cat. No.: B1605734
CAS No.: 625-74-1
M. Wt: 103.12 g/mol
InChI Key: XFXRMDNWSGXSNJ-UHFFFAOYSA-N
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Description

2-Methyl-1-nitropropane is an organic compound with the molecular formula C4H9NO2. It is also known by other names such as 1-nitro-2-methylpropane and 1-nitroisobutane . This compound is a nitroalkane, characterized by the presence of a nitro group (-NO2) attached to a carbon atom. Nitroalkanes are known for their versatility in organic synthesis and their applications in various industrial processes.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Methyl-1-nitropropane are not well-studied. Nitroalkanes like this compound are known to interact with various enzymes and proteins. For instance, nitronate monooxygenases (NMOs) are key enzymes in nitroalkane catabolism

Molecular Mechanism

It is likely that it interacts with enzymes such as NMOs as part of its metabolic pathway

Metabolic Pathways

Nitroalkanes like this compound are known to be metabolized by enzymes such as NMOs

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-1-nitropropane can be synthesized through the nitration of isobutane using nitric acid. The reaction typically involves the use of a nitrating agent such as nitric acid in the presence of a catalyst. The process is carried out under controlled temperature and pressure conditions to ensure the selective formation of the nitro compound .

Industrial Production Methods: In an industrial setting, this compound is produced by the vapor-phase nitration of propane. This method involves the reaction of propane with nitric acid at elevated temperatures, resulting in the formation of a mixture of nitroalkanes, including this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-nitropropane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Nitromethane (CH3NO2)
  • Nitroethane (C2H5NO2)
  • 1-Nitropropane (C3H7NO2)
  • 2-Nitropropane (C3H7NO2)

Comparison: 2-Methyl-1-nitropropane is unique among nitroalkanes due to its branched structure, which influences its reactivity and physical properties. Compared to linear nitroalkanes like nitromethane and nitroethane, this compound exhibits different boiling and melting points, as well as distinct reactivity patterns in chemical reactions .

Properties

IUPAC Name

2-methyl-1-nitropropane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H9NO2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXRMDNWSGXSNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
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DSSTOX Substance ID

DTXSID90211547
Record name Propane, 2-methyl-1-nitro-
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Molecular Weight

103.12 g/mol
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Vapor Pressure

6.88 [mmHg]
Record name 2-Methyl-1-nitropropane
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CAS No.

625-74-1
Record name 2-Methyl-1-nitropropane
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Record name Propane, 2-methyl-1-nitro-
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Record name Propane, 2-methyl-1-nitro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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